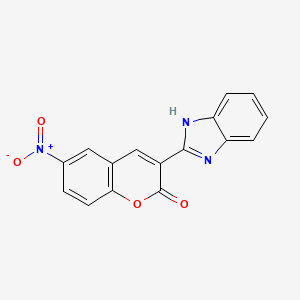
3-(1H-benzimidazol-2-yl)-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromenone structure, and a nitro group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 6-nitro-2H-chromen-2-one under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or aryl groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride).
Cyclization: Acidic or basic conditions, heat.
Major Products Formed
Reduction: 3-(1H-1,3-BENZODIAZOL-2-YL)-6-AMINO-2H-CHROMEN-2-ONE.
Substitution: Various alkylated or arylated derivatives of the original compound.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID: Another benzimidazole derivative with different functional groups.
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Features a benzimidazole moiety linked to a benzamide group.
2-(1H-1,3-BENZODIAZOL-2-YL)PHENOL: Contains a phenol group attached to the benzimidazole ring.
Uniqueness
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is unique due to the presence of both a benzimidazole and a chromenone structure, along with a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9N3O4 |
|---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C16H9N3O4/c20-16-11(15-17-12-3-1-2-4-13(12)18-15)8-9-7-10(19(21)22)5-6-14(9)23-16/h1-8H,(H,17,18) |
InChI Key |
NLNDAICIIILZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


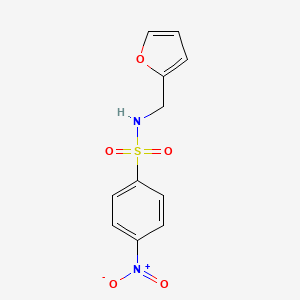
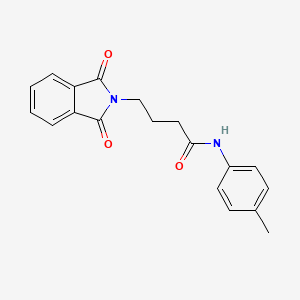
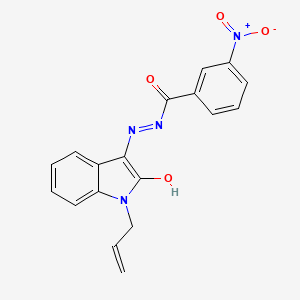
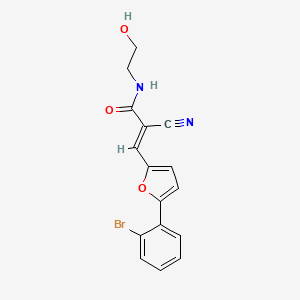

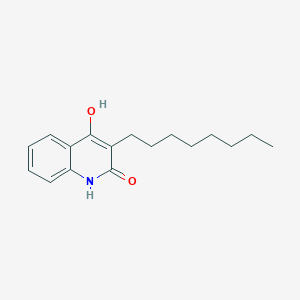
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11702990.png)

![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)
![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)


